molecular formula C13H9F5O2 B6242325 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381247-99-8

2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6242325
CAS RN: 2381247-99-8
M. Wt: 292.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2381247-99-8 . It has a molecular weight of 292.21 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 341.9±42.0 °C . Its density is predicted to be 1.54±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The pKa of the compound is predicted to be 3.07±0.60 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves the following steps:", "Starting Materials": [ "2,2-difluorocyclopropanecarboxylic acid", "4-trifluoromethylphenylboronic acid", "Pd(PPh3)4", "K2CO3", "CuI", "1,5-cyclooctadiene", "Tetrahydrofuran", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,2-difluorocyclopropanecarboxylic acid from 1,1-difluoroethylene and carbon monoxide in the presence of a rhodium catalyst.", "Step 2: Conversion of 2,2-difluorocyclopropanecarboxylic acid to its corresponding acid chloride using thionyl chloride.", "Step 3: Synthesis of 4-(trifluoromethyl)phenylboronic acid from 4-trifluoromethylbenzene and boronic acid in the presence of a palladium catalyst.", "Step 4: Coupling of the acid chloride and boronic acid using Pd(PPh3)4 as a catalyst, K2CO3 as a base, and CuI as a co-catalyst in tetrahydrofuran to form the desired aryl ketone.", "Step 5: Reduction of the aryl ketone to the corresponding alcohol using 1,5-cyclooctadiene and hydrogen gas in the presence of Pd/C catalyst.", "Step 6: Conversion of the alcohol to the corresponding tosylate using tosyl chloride and pyridine.", "Step 7: Substitution of the tosylate with sodium fluoride to form the corresponding fluoride.", "Step 8: Cyclization of the fluoride with acetic acid in the presence of hydrochloric acid to form the desired bicyclic compound.", "Step 9: Hydrolysis of the bicyclic compound using sodium hydroxide to form the desired carboxylic acid.", "Step 10: Purification of the carboxylic acid using water and sodium chloride." ] }

CAS RN

2381247-99-8

Product Name

2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C13H9F5O2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.